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molecular formula C12H24N2O4S B8632631 Tert-butyl 4-(propylsulfonyl)piperazine-1-carboxylate

Tert-butyl 4-(propylsulfonyl)piperazine-1-carboxylate

Cat. No. B8632631
M. Wt: 292.40 g/mol
InChI Key: VLGUEPQFWYQVGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09045445B2

Procedure details

To a stirring ice-cold solution of tert-butyl 4-(propylsulfonyl)piperazine-1-carboxylate (2, 15.70 g, 53.69 mmol) in CH2Cl2 (200 mL) was slowly added trifluoroacetic acid (21.4 mL, 268.45 mmol). The mixture stirred at room temperature for 16 h under an atmosphere of N2. The mixture was washed with 2 N NaOH (3×50 mL), H2O (50 mL), brine (50 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure to afford 1-(propylsulfonyl)piperazine (3) as a crystalline solid (10.30 g quantitative): 1H NMR (500 MHz, CDCl3) δ 7.91 (d, J=1.7 Hz, 1H), 7.48 (d, J=1.6 Hz, 1H), 7.21 (m, 1H), 7.14 (s, 1H), 7.09 (s, 1H), 3.96 (s, 3H), 3.75 (s, 3H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step Two
Quantity
21.4 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([S:4]([N:7]1[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9][CH2:8]1)(=[O:6])=[O:5])[CH2:2][CH3:3].FC(F)(F)C(O)=O>C(Cl)Cl>[CH2:1]([S:4]([N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1)(=[O:5])=[O:6])[CH2:2][CH3:3]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
15.7 g
Type
reactant
Smiles
C(CC)S(=O)(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Step Three
Name
Quantity
21.4 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture stirred at room temperature for 16 h under an atmosphere of N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with 2 N NaOH (3×50 mL), H2O (50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(CC)S(=O)(=O)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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